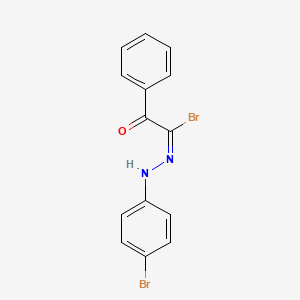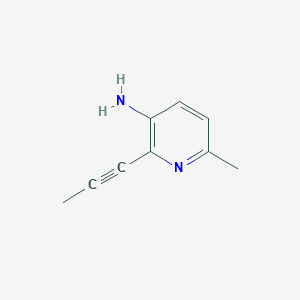
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is an organic compound that features a trifluoromethanesulfonate (triflate) group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate typically involves the reaction of 6-(tert-butoxy)-3,4-dihydronaphthalen-1-ol with trifluoromethanesulfonic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrogen fluoride generated during the reaction. The reaction conditions often include a solvent like dichloromethane and are performed at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reagents and by-products.
化学反応の分析
Types of Reactions
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: The triflate group is a good leaving group, making the compound suitable for nucleophilic substitution reactions.
Oxidation and Reduction: The naphthalene ring can undergo oxidation and reduction reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used, although these reactions are less frequently applied to this compound.
Major Products
The major products of these reactions depend on the nucleophile used in substitution reactions. For example, reacting with an amine would yield an amine-substituted naphthalene derivative.
科学的研究の応用
6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to introduce triflate groups into drug candidates, potentially enhancing their pharmacokinetic properties.
Material Science: It may be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action for 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate primarily involves its role as a leaving group in substitution reactions. The triflate group is highly electron-withdrawing, stabilizing the transition state and facilitating the departure of the leaving group. This makes the compound highly reactive in nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl chloride
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl bromide
- 6-(Tert-butoxy)-3,4-dihydronaphthalen-1-yl iodide
Uniqueness
Compared to its halide counterparts, 6-(tert-butoxy)-3,4-dihydronaphthalen-1-yl trifluoromethanesulfonate is unique due to the triflate group’s superior leaving ability. This makes it more reactive in substitution reactions, allowing for more efficient synthesis of complex molecules.
特性
分子式 |
C15H17F3O4S |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
[6-[(2-methylpropan-2-yl)oxy]-3,4-dihydronaphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C15H17F3O4S/c1-14(2,3)21-11-7-8-12-10(9-11)5-4-6-13(12)22-23(19,20)15(16,17)18/h6-9H,4-5H2,1-3H3 |
InChIキー |
CYFYKZYQDZIUPW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[2-(Trifluoromethyl)benzyl]oxazolidine-2,5-dione](/img/structure/B13710109.png)




![8-(Methylthio)-3-[(triisopropylsilyl)oxy]naphthalene-1-boronic Acid Pinacol Ester](/img/structure/B13710142.png)



